2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide
Overview
Description
“2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide” is a chemical compound with the CAS Number: 1098347-71-7 . It has a molecular weight of 269.73 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17) .
Physical And Chemical Properties Analysis
It is stored at room temperature and is available in powder form . The compound is insoluble in water .
Scientific Research Applications
Insecticidal Applications
Research by Bakhite et al. (2014) on pyridine derivatives has shown significant insecticidal activities against common pests, such as the cowpea aphid, Aphis craccivora Koch. Although not directly mentioning "2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide," their work on N-morpholinium derivatives presents a context for potential applications of morpholine-based pyridine derivatives in agricultural pest control. Their findings suggest that these compounds could offer a new approach to managing pest populations, contributing to enhanced crop protection and food security (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Neuroprotective Effects
In the realm of neurology, "this compound" could theoretically share similarities with compounds that have shown neuroprotective effects. For instance, GSK189254, a novel histamine H3 receptor antagonist, has demonstrated potential for improving cognitive performance in preclinical models, including Alzheimer's disease. While GSK189254 is structurally distinct, the involvement of morpholine and pyridine rings in neurological receptor modulation underscores the potential research interest in exploring similar compounds for neuroprotective applications (Medhurst et al., 2007).
Antimicrobial Activity
Compounds with morpholine and pyridine structures have been investigated for their antimicrobial properties. Kumar et al. (2007) synthesized a morpholine derivative that showed potent antimicrobial activity, indicating the potential of "this compound" for further exploration in this area. Such research contributes to the ongoing search for new antimicrobials in combating resistant bacterial strains (Kumar, Sadashiva, & Rangappa, 2007).
Synthesis and Characterization of Novel Compounds
The versatility of "this compound" in chemical synthesis offers pathways to creating a range of novel compounds. Dyachenko and Chernega (2006) detailed the synthesis of morpholinium-based dihydropyridine derivatives, highlighting the compound's role in generating new molecular entities with potential therapeutic applications. This research underscores the importance of such compounds in medicinal chemistry for developing new drugs and understanding molecular functions (Dyachenko & Chernega, 2006).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTXPVHGVWKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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